molecular formula C17H17BrClNOS B5978567 2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide

2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No. B5978567
M. Wt: 398.7 g/mol
InChI Key: BNBZZPXRYHXXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide, also known as BTEA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research.

Mechanism of Action

2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide is believed to exert its effects through the inhibition of ion channels, specifically the voltage-gated sodium channels and the transient receptor potential channels. By inhibiting these channels, this compound can alter the electrical activity of cells and affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to reduce the firing of neurons and decrease the release of neurotransmitters such as glutamate and substance P. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in certain cancer cells.

Advantages and Limitations for Lab Experiments

2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide has several advantages as a research tool, including its ability to selectively inhibit ion channels and its potential use in the development of new therapies for neurological disorders and cancer. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide. In neuroscience, this compound could be studied further to determine its potential therapeutic use in the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, this compound could be studied further to determine its potential use in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl chloride with sodium thioacetate, followed by the addition of 2-(4-chlorophenyl)ethylamine and acetic anhydride. The resulting product is a white crystalline solid that can be purified using various techniques, such as recrystallization and column chromatography.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide has been studied for its potential use in various scientific research applications. In neuroscience, this compound has been shown to inhibit the activity of certain ion channels, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, which could have implications for the development of new cancer therapies.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNOS/c18-15-3-1-2-14(10-15)11-22-12-17(21)20-9-8-13-4-6-16(19)7-5-13/h1-7,10H,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBZZPXRYHXXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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